molecular formula C10H8F3N3O2 B2890452 N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1385423-06-2

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

Cat. No. B2890452
CAS RN: 1385423-06-2
M. Wt: 259.188
InChI Key: MJHMKXQPPUSKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of TYK2 (tyrosine kinase 2), which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. Therefore, the inhibition of TYK2 has the potential to modulate the immune response and reduce inflammation.

Mechanism of Action

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been shown to improve disease symptoms and reduce disease activity in human clinical trials for the treatment of psoriasis and psoriatic arthritis.

Advantages and Limitations for Lab Experiments

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various inflammatory diseases. However, like any other small molecule inhibitor, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. Therefore, it is important to use N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide in combination with other techniques, such as genetic knockout or knockdown, to validate its effects on TYK2.

Future Directions

There are several potential future directions for the research on N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide. Firstly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in other preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Secondly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other inhibitors of the JAK-STAT pathway, such as JAK inhibitors or STAT inhibitors, to identify potential synergistic effects. Finally, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other immunomodulatory agents, such as biologics or cell therapies, to identify potential combination therapies for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-6-(2,2,2-trifluoroethoxy)pyridine with cyanomethyl magnesium bromide, followed by the reaction with 2-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. In these models, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation and improve disease symptoms. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been studied in human clinical trials for the treatment of psoriasis and psoriatic arthritis. In these trials, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide demonstrated efficacy in reducing disease activity and improving patient outcomes.

properties

IUPAC Name

N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)6-18-8-3-1-2-7(16-8)9(17)15-5-4-14/h1-3H,5-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHMKXQPPUSKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.